molecular formula C21H20N4O2S2 B11138933 5-(4-benzylpiperidin-1-yl)-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

5-(4-benzylpiperidin-1-yl)-2-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11138933
M. Wt: 424.5 g/mol
InChI Key: FQJJPFGDAFCWCP-SFQUDFHCSA-N
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Description

5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine and thiazolidine derivatives, followed by their coupling with the oxazole moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-THIAZOLE-4-CARBONITRILE
  • **5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-IMIDAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 5-(4-BENZYLPIPERIDIN-1-YL)-2-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N4O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)-2-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H20N4O2S2/c1-24-19(26)17(29-21(24)28)12-18-23-16(13-22)20(27-18)25-9-7-15(8-10-25)11-14-5-3-2-4-6-14/h2-6,12,15H,7-11H2,1H3/b17-12+

InChI Key

FQJJPFGDAFCWCP-SFQUDFHCSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=NC(=C(O2)N3CCC(CC3)CC4=CC=CC=C4)C#N)SC1=S

Origin of Product

United States

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